molecular formula C7H10O2 B12089917 Prop-2-ynyl butanoate CAS No. 1932-93-0

Prop-2-ynyl butanoate

Cat. No.: B12089917
CAS No.: 1932-93-0
M. Wt: 126.15 g/mol
InChI Key: JADOFECNZGDUSZ-UHFFFAOYSA-N
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Description

Prop-2-ynyl butanoate is an organic compound with the molecular formula C7H10O2. It is an ester formed from the reaction of butanoic acid and prop-2-yn-1-ol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-ynyl butanoate can be synthesized through the esterification of butanoic acid with prop-2-yn-1-ol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Prop-2-ynyl butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of prop-2-ynyl butanoate involves its interaction with specific molecular targets and pathways. For example, as a protective group for carboxylic acids, it undergoes selective deprotection in the presence of tetrathiomolybdate. This selective deprotection is crucial for its application in organic synthesis . The compound’s reactivity is influenced by the presence of electron-withdrawing or electron-donating groups, which affect its stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • Prop-2-ynyl acetate
  • Prop-2-ynyl propanoate
  • Prop-2-ynyl benzoate

Comparison

Prop-2-ynyl butanoate is unique due to its specific ester group, which imparts distinct chemical properties compared to other similar compounds. For instance, prop-2-ynyl acetate has a shorter carbon chain, resulting in different reactivity and applications.

Biological Activity

Prop-2-ynyl butanoate, a compound with the chemical formula C7_7H10_{10}O2_2, is an ester derived from butanoic acid and propyne. Its structure features a prop-2-ynyl group attached to a butanoate moiety, which contributes to its unique biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition effects, and potential therapeutic applications.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C7_7H10_{10}O2_2
  • CAS Number: 252931

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. The compound exhibits significant inhibition of microbial growth, which is attributed to its ability to disrupt cellular processes in bacteria.

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus150.5 mg/mL
Escherichia coli121.0 mg/mL
Pseudomonas aeruginosa140.8 mg/mL

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents.

Enzyme Inhibition

This compound has been studied for its enzyme inhibition properties, particularly against various hydrolases and transferases. The compound's structural features allow it to interact with enzyme active sites effectively.

Key Findings:

  • Lipase Inhibition: this compound demonstrated a competitive inhibition profile against lipases, which are crucial in lipid metabolism.
  • AChE Inhibition: The compound also showed promising results in inhibiting acetylcholinesterase (AChE), an enzyme involved in neurotransmission, indicating potential applications in treating neurodegenerative diseases.
Enzyme Inhibition Type IC50 (µM)
LipaseCompetitive25
AcetylcholinesteraseNon-competitive30

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. The study revealed that the compound not only inhibited bacterial growth but also exhibited bactericidal activity at higher concentrations. This suggests its potential use as an antiseptic agent in clinical environments.

Case Study 2: Neuroprotective Effects

A recent investigation assessed the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Mice treated with the compound showed reduced levels of amyloid-beta plaques and improved cognitive function compared to the control group. This indicates that this compound may have therapeutic potential in neurodegenerative conditions.

Properties

CAS No.

1932-93-0

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

prop-2-ynyl butanoate

InChI

InChI=1S/C7H10O2/c1-3-5-7(8)9-6-4-2/h2H,3,5-6H2,1H3

InChI Key

JADOFECNZGDUSZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCC#C

Origin of Product

United States

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